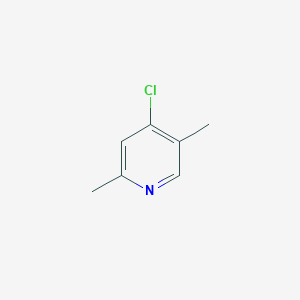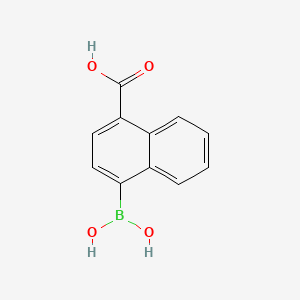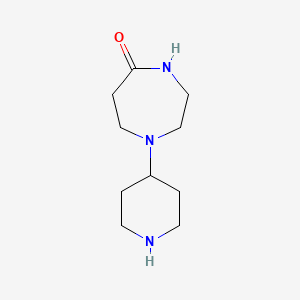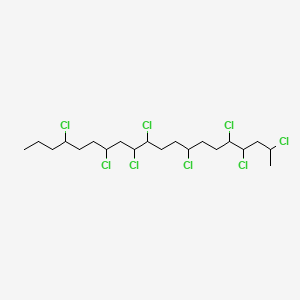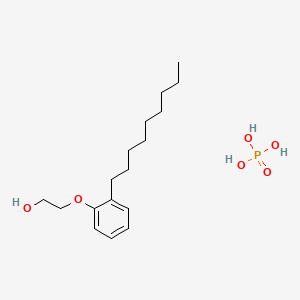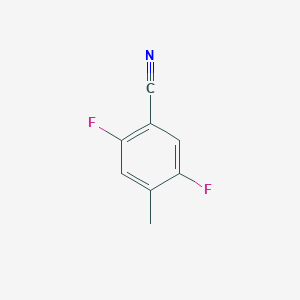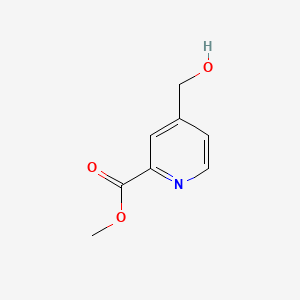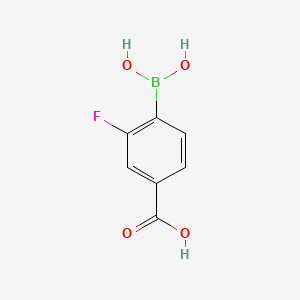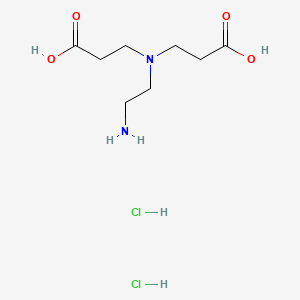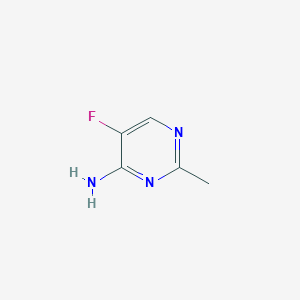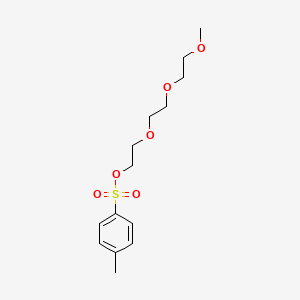
2-(2-(2-Methoxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate
Overview
Description
“2-(2-(2-Methoxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate”, also known as m-PEG4-Tos, is a PEG linker containing a tosyl group . The tosyl group is a very good leaving group for nucleophilic substitution reactions. The hydrophilic PEG spacer increases solubility in aqueous media .
Synthesis Analysis
This compound can be prepared from triethylene glycol monomethyl ether as raw material . The process involves a reaction with sodium azide to finally yield 3,6,9-trioxa-1-aminodecane .Molecular Structure Analysis
The molecular formula of this compound is C14H22O6S . It has a molecular weight of 318.39 . The structure of this compound can be viewed using Java or Javascript .Chemical Reactions Analysis
The tosyl group in this compound is a very good leaving group for nucleophilic substitution reactions . It can react with sodium azide to yield 3,6,9-trioxa-1-aminodecane .Physical And Chemical Properties Analysis
This compound is a clear liquid that ranges in color from colorless to light yellow to light orange . It has a predicted boiling point of 432.3±35.0 °C and a predicted density of 1.170±0.06 g/cm3 . The refractive index is 1.53 .Scientific Research Applications
Nanomedicine Applications
- PEGylated Poly(diselenide-phosphate) Nanogel : A study by Li et al. (2015) describes a PEGylated poly(diselenide-phosphate) nanogel for cancer therapy. This nanogel, with biocompatibility and biodegradability, uses 2-(2-(2-(4-methyl-benzene-sulfonate)-ethoxy)ethoxy)ethoxy-2-oxo-1,3,2-dioxaphospholane (MBS-EEEP), a compound structurally related to 2-(2-(2-Methoxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate. It demonstrates potent inhibition of cancer cell proliferation and minimal cytotoxicity to normal cells (Li et al., 2015).
Antimicrobial Applications
- Novel Quinazolinone Derivatives : Habib et al. (2013) synthesized novel quinazolinone derivatives, including 4-(4-Oxo-4H-3,1-benzoxazin-2-yl)phenyl-4-methylbenzenesulfonate. This compound, structurally similar to this compound, demonstrated antimicrobial activity, showing potential in the development of new antimicrobial agents (Habib et al., 2013).
Organic Chemistry and Material Science
- Synthesis of Pyrimidine Derivative : Wang Gan (2014) reported the synthesis of a new D-π-A type pyrimidine derivative using 2-(2-(2-methoxyethoxy) ethoxy) ethyl 4-methylbenzenesulfonate. This study highlights the compound's application in developing new organic materials (Wang Gan, 2014).
- Polymer Electrolyte Behavior : Conner et al. (2007) investigated polymers with side chains including 2-(2-methoxyethoxy)ethoxy and 2-(2-phenoxyethoxy)ethoxy groups for their electrolyte behavior, showcasing the potential of related compounds in polymer science (Conner et al., 2007).
Pharmaceutical Research
- Tosylate Salts of Lapatinib : Ravikumar et al. (2013) studied tosylate salts of the anticancer drug lapatinib, involving a compound structurally similar to this compound. This research contributes to understanding the physicochemical properties of drug products (Ravikumar et al., 2013).
Safety and Hazards
The compound has been classified with the GHS07 symbol, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .
Future Directions
properties
IUPAC Name |
2-[2-(2-methoxyethoxy)ethoxy]ethoxy 4-methylbenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O7S/c1-13-3-5-14(6-4-13)22(15,16)21-20-12-11-19-10-9-18-8-7-17-2/h3-6H,7-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEBGQTAEQIFLQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OOCCOCCOCCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00622524 | |
| Record name | 2-[2-(2-Methoxyethoxy)ethoxy]ethyl 4-methylbenzene-1-sulfonoperoxoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00622524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
518012-62-9 | |
| Record name | 2-[2-(2-Methoxyethoxy)ethoxy]ethyl 4-methylbenzene-1-sulfonoperoxoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00622524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



